![molecular formula C23H21N3O4 B2644057 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide CAS No. 899900-78-8](/img/no-structure.png)

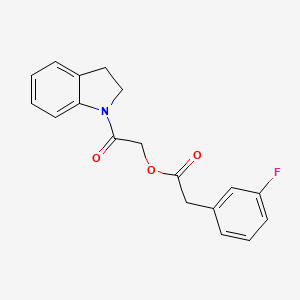

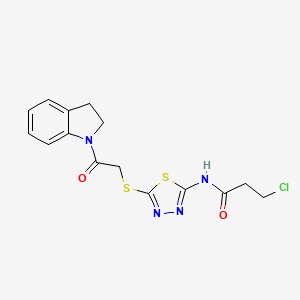

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide . The reaction involved 6-methyluracil and 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide, as part of the quinazolinone family, has been explored for various synthetic and biological applications. These compounds are synthesized through multi-step reactions, starting from anthranilic acid, leading to various derivatives with significant pharmacological activities. For instance, the design and synthesis of quinazolinyl acetamides have been investigated for their potential analgesic and anti-inflammatory activities. A specific compound within this family showed potent activities in comparison to standard drugs like diclofenac sodium while exhibiting only mild ulcerogenic potential (Alagarsamy et al., 2015). Similar studies have synthesized derivatives for evaluating pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic effects (Rajveer et al., 2010; Rajveer et al., 2010).

Anticancer Potential

Another critical area of research involves the evaluation of quinazolinone derivatives as potential anticancer agents. A quinazolinone-based derivative demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting its potential as an effective anti-cancer agent. This compound inhibited VEGFR-2 and EGFR tyrosine kinases, which are crucial targets in cancer therapy (Riadi et al., 2021).

Antimicrobial and Antifungal Activities

Research into quinazolinone derivatives has also extended to their antimicrobial and antifungal potentials. The synthesis of new derivatives has been accompanied by evaluations of their activity against various microbial strains. For example, compounds have shown significant antimicrobial activities, suggesting their utility in combating infectious diseases (Patel & Shaikh, 2011).

Enzyme Inhibition and Molecular Docking Studies

Quinazolinone derivatives have been synthesized and evaluated for their enzyme inhibitory potentials, with molecular docking studies supporting the findings. This research direction provides insights into the compounds' mechanisms of action and their potential therapeutic applications, underscoring the versatility of quinazolinone derivatives in drug discovery (Riaz et al., 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethylphenylhydrazine with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid to form the intermediate, which is then reacted with 2-furylmethyl bromide to yield the final product.", "Starting Materials": [ "4-ethylphenylhydrazine", "2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid", "2-furylmethyl bromide", "Sodium acetate", "Acetic anhydride", "Ethanol" ], "Reaction": [ "Step 1: 4-ethylphenylhydrazine is reacted with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid in ethanol in the presence of sodium acetate to form the intermediate hydrazone.", "Step 2: The intermediate hydrazone is then treated with acetic anhydride to form the acetyl derivative.", "Step 3: The acetyl derivative is then reacted with 2-furylmethyl bromide in ethanol to yield the final product." ] } | |

CAS-Nummer |

899900-78-8 |

Molekularformel |

C23H21N3O4 |

Molekulargewicht |

403.438 |

IUPAC-Name |

2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C23H21N3O4/c1-2-16-9-11-17(12-10-16)26-22(28)19-7-3-4-8-20(19)25(23(26)29)15-21(27)24-14-18-6-5-13-30-18/h3-13H,2,14-15H2,1H3,(H,24,27) |

InChI-Schlüssel |

CWGMWBNFAXOQQG-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

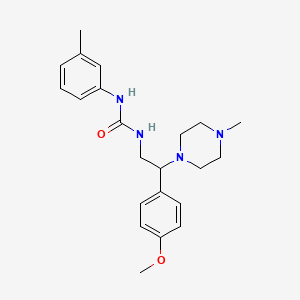

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2643976.png)

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2643980.png)

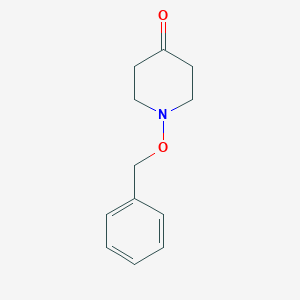

![1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2643984.png)

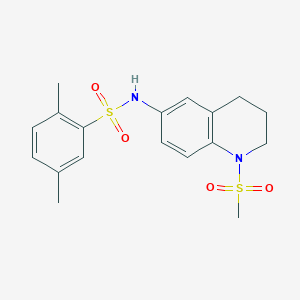

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2643986.png)

![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)

![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)